1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Descripción

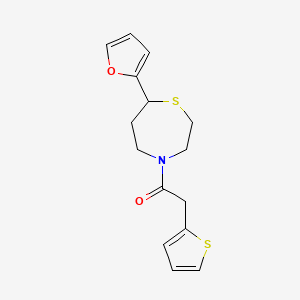

The compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone features a seven-membered 1,4-thiazepane ring, substituted at the 7-position with a furan-2-yl group and at the 4-position with a thiophen-2-yl ethanone moiety. This structure combines heterocyclic flexibility (thiazepane) with aromatic electron-rich systems (furan and thiophene), which may influence its physicochemical properties and biological activity .

Propiedades

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-15(11-12-3-2-9-19-12)16-6-5-14(20-10-7-16)13-4-1-8-18-13/h1-4,8-9,14H,5-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPGLUVSLNETEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazepane ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .

Análisis De Reacciones Químicas

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, often using halogenated reagents under basic conditions.

Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures under acidic or basic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has been studied for its potential biological activities, particularly as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds similar to this thiazepine derivative exhibit significant antibacterial properties against multi-drug resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The observed effects include a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in oncology.

Materials Science Applications

Beyond medicinal uses, the compound's unique chemical structure allows for exploration in materials science. Its solubility characteristics in organic solvents make it suitable for applications in organic electronics and polymer science, where it may serve as a precursor for novel materials or coatings.

Case Studies

Several case studies highlight the compound's efficacy and versatility:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of related thiazepine derivatives against various pathogens. Results indicated a significant inhibition of bacterial growth compared to standard antibiotics.

- Anticancer Research : In another investigation, researchers treated different cancer cell lines with varying concentrations of the compound. The findings revealed a substantial reduction in cell proliferation, highlighting its potential as an anticancer agent.

- Material Development : Experimental work has focused on integrating this compound into polymer matrices to enhance mechanical properties and thermal stability, demonstrating its applicability in advanced material formulations.

Mecanismo De Acción

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Aromatic Substitutions: Replacement of thiophene with m-tolyl (C18H21NO2S) reduces sulfur content but introduces methyl group hydrophobicity, which may affect membrane permeability .

- Heterocyclic Complexity : Compounds with fused benzoimidazotriazole cores (e.g., C19H13N3O2S2) show lower synthetic yields (14%), likely due to steric challenges during cyclization .

Actividad Biológica

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a novel compound belonging to the thiazepine class, characterized by its unique structural features that include a thiazepane ring fused with furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties.

The molecular formula of this compound is C15H15N1O2S2, with a molecular weight of approximately 307.43 g/mol. Its structure allows for diverse chemical reactivity due to the presence of functional groups that can participate in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N1O2S2 |

| Molecular Weight | 307.43 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Anticancer Activity

Research indicates that compounds within the thiazepine family, including this compound, exhibit significant anticancer properties. A study highlighted that thiazepine derivatives can act as activators of caspases, which are critical in the apoptotic pathways leading to cancer cell death . The compound's ability to induce apoptosis suggests its potential utility in cancer therapeutics.

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of various derivatives, with some exhibiting higher activity than ascorbic acid, a well-known antioxidant . This suggests that this compound may be effective in mitigating oxidative stress-related conditions.

The biological mechanisms underlying the activities of this compound involve several pathways:

- Caspase Activation : As mentioned earlier, the compound acts as an activator of caspases, promoting apoptosis in cancer cells .

- Antioxidant Mechanism : The structural features allow it to scavenge free radicals effectively, reducing cellular damage caused by oxidative stress .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of thiazepines for their biological activities:

- Synthesis and Evaluation : A comprehensive study synthesized multiple thiazepine derivatives and evaluated their biological activities through in vitro assays against different cancer cell lines. The results indicated that certain modifications to the thiazepine structure significantly enhanced anticancer potency .

- Multicomponent Reactions : Research utilizing multicomponent reactions (MCRs) has shown promise in rapidly synthesizing biologically active compounds similar to this compound, facilitating the discovery of new therapeutic agents .

- Comparative Studies : Comparative studies have shown that derivatives with specific substitutions exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications can lead to improved biological efficacy .

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact on Synthesis | Example from Evidence |

|---|---|---|

| Solvent | Polarity affects cyclization efficiency | Ethanol vs. THF |

| Catalyst | Regioselectivity and yield | Ir (C–H activation) |

| Reaction Time | Side-product formation | 12–24 hr reflux cycles |

Advanced: How can iridium-catalyzed C–H activation improve regioselectivity in constructing the thiazepane core?

Methodological Answer:

Iridium catalysts enable directed C–H functionalization, critical for forming the seven-membered thiazepane ring. For instance:

- Mechanistic Insight : Iridium(III) complexes coordinate with sulfur or nitrogen atoms in thiophene or thiazepane precursors, directing C–H bond cleavage at specific positions .

- Case Study : In the synthesis of norbornene-fused thiophenes, iridium catalysis in THF achieves >70% regioselectivity by stabilizing transition states through π-backbonding .

- Challenges : Competing coordination from furan oxygen may require protective groups or tailored ligands to prioritize thiazepane formation.

Q. Recommended Workflow :

Pre-functionalize the furan moiety to minimize iridium coordination interference.

Screen ligands (e.g., Cp* or bidentate phosphines) to enhance regioselectivity.

Use low-polarity solvents (e.g., THF) to stabilize iridium intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify thiophene (δ 6.8–7.5 ppm for protons) and furan (δ 7.2–7.8 ppm) aromatic signals. For ethanone groups, expect carbonyl carbons at δ 190–210 ppm .

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in the thiazepane ring (e.g., coupling between N–CH₂ and adjacent carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₁₅H₁₅NO₂S₂: calculated 307.07, observed 307.08) .

- IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹) and furan/thiophene C–H bending modes (~700–800 cm⁻¹) .

Q. Optimization Strategy :

Screen solvents with dielectric constants (ε) between 5–30 (e.g., THF, toluene, dichloromethane).

Use kinetic studies (e.g., in situ FTIR) to monitor cyclization progress.

Basic: How is X-ray crystallography applied to confirm the structure of such compounds?

Methodological Answer:

- Single-Crystal Growth : Slow evaporation of saturated solutions in acetone/hexane mixtures yields diffraction-quality crystals .

- Refinement with SHELX : The SHELXL program refines atomic coordinates and thermal parameters, achieving R-factors <0.05 for high-resolution data .

- Key Metrics : Bond lengths (C–S: ~1.75–1.82 Å, C–O: ~1.36–1.42 Å) and torsion angles validate the thiazepane conformation .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.037 |

| C–C Bond Length | 1.492(3) Å |

| Dihedral Angle (S–N) | 12.8° |

Advanced: What computational approaches predict the reactivity of the thiazepane-furan-thiophene system?

Methodological Answer:

- DFT Calculations : Optimize transition-state geometries for cyclization steps (e.g., B3LYP/6-31G* level). For example, furan’s electron-rich nature lowers the activation energy for electrophilic aromatic substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility of the thiazepane ring.

- Docking Studies : Predict binding affinities if the compound is bioactive, focusing on sulfur and oxygen lone pairs as interaction sites.

Q. Software Recommendations :

- Gaussian 16 (DFT), AutoDock Vina (docking), Mercury (crystal packing analysis).

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Oxidation of Thiophene : Occurs under acidic conditions; mitigated by inert atmospheres (N₂/Ar) .

- Ring-Opening of Thiazepane : Minimized by avoiding protic solvents during cyclization .

- Byproduct Table :

| Side Reaction | Mitigation Strategy | Evidence Source |

|---|---|---|

| Ethanolysis of ethanone | Use aprotic solvents (THF) | |

| Thiophene dimerization | Lower reaction temperature |

Advanced: Can this compound serve as a ligand in transition-metal catalysis?

Methodological Answer:

- Ligand Design : The sulfur in thiazepane and thiophene may coordinate to metals (e.g., Pd, Ir).

- Case Study : Thiophene-derived ligands enhance enantioselectivity in Ir-catalyzed asymmetric hydrogenation .

- Synthesis of Metal Complexes : React the compound with [IrCl(cod)]₂ in dichloromethane, followed by NMR monitoring of ligand exchange .

Challenges : Competing coordination from furan oxygen requires steric or electronic tuning of the ligand.

Basic: What thermal stability data are available for similar compounds?

Methodological Answer:

- DSC/TGA Analysis : For 1-(4-fluorophenyl)ethanone derivatives, decomposition onset occurs at ~200°C .

- Boiling Points : Thiophene-containing ethanones boil at 212–216°C, correlating with molecular weight and polarity .

Safety Note : Thermal decomposition may release SO₂ (from thiophene) or CO (from ethanone); use fume hoods .

Advanced: How are contradictions in NMR data resolved for structurally similar analogs?

Methodological Answer:

- Dynamic Effects : Conformational exchange in thiazepane rings broadens NMR signals. Use variable-temperature NMR to slow exchange rates .

- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous HMBC correlations (e.g., distinguishing furan vs. thiophene carbons) .

- Case Study : For 1-hydroxyimidazole derivatives, HSQC resolved overlapping methyl and methoxy signals .

Q. Workflow :

Acquire 2D NMR spectra (COSY, NOESY) to assign protons.

Compare experimental shifts with DFT-predicted values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.